Technical Guide: Chemical Properties & Analytical Application of Pregnanetriol-d4 3α-O-β-D-Glucuronide
Technical Guide: Chemical Properties & Analytical Application of Pregnanetriol-d4 3α-O-β-D-Glucuronide
[1][2][3][4]
Executive Summary
Pregnanetriol-d4 3α-O-β-D-Glucuronide is a stable isotope-labeled conjugate used primarily as an Internal Standard (IS) in the quantitative analysis of urinary steroids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3]
Its primary utility lies in the clinical diagnosis and monitoring of Congenital Adrenal Hyperplasia (CAH) , specifically 21-hydroxylase deficiency.[3] Unlike traditional Gas Chromatography (GC-MS) methods that require enzymatic hydrolysis to measure the free steroid (Pregnanetriol), this molecule enables the direct measurement of the intact glucuronide conjugate .[3] This approach eliminates the variability associated with enzymatic deconjugation, providing a more robust and reproducible analytical workflow for clinical laboratories.
Part 1: Molecular Architecture & Physicochemical Profile[2]
Chemical Identity
This molecule is the glucuronidated form of Pregnanetriol, labeled with four deuterium atoms.[2] The glucuronidation occurs at the 3α-hydroxyl position of the steroid backbone, rendering the lipophilic steroid water-soluble for urinary excretion.[1][2]
| Property | Specification |
| Chemical Name | Pregnanetriol-d4 3α-O-β-D-Glucuronide |
| Synonyms | (3α,5β,20S)-17,20-Dihydroxypregnan-3-yl-d4 β-D-Glucopyranosiduronic Acid |
| Parent Compound | Pregnanetriol (CAS: 1098-45-9) |
| Unlabeled Analog CAS | 74915-85-8 |
| Molecular Formula | |
| Molecular Weight | ~516.66 g/mol (vs. 512.63 g/mol for unlabeled) |
| Isotopic Purity | Typically ≥ 98% atom D |
| Chemical Purity | ≥ 95% (HPLC) |
Physicochemical Characteristics[1][2][3][5][6][9]
-
Solubility: Unlike its aglycone parent (Pregnanetriol), which is lipophilic, the glucuronide conjugate is highly polar.[3] It is soluble in water , methanol , DMSO , and ethanol .[2] It is practically insoluble in non-polar solvents like hexane or heptane.[2]
-
Acidity (pKa): The glucuronic acid moiety possesses a carboxylic acid group with a pKa of approximately 2.8 – 3.2 .[3] This acidity is critical for chromatographic retention and ionization (negative mode ESI).[3]
-
State: Solid, typically a white to off-white powder.[1][2][4]
The "d4" Isotopic Signature
The inclusion of four deuterium atoms creates a mass shift of +4 Daltons relative to the endogenous analyte.
-
Purpose: This mass shift allows the mass spectrometer to distinguish the Internal Standard from the patient's natural Pregnanetriol Glucuronide.[2]
-
Co-Elution: Because deuterium has a negligible effect on lipophilicity compared to hydrogen, the d4-labeled standard co-elutes (or elutes very closely) with the endogenous target.[1][2][3] This ensures that the IS experiences the exact same matrix effects (ion suppression/enhancement) as the analyte, providing the highest level of quantification accuracy.
Part 2: Biological Context & Metabolic Pathway
Role in Congenital Adrenal Hyperplasia (CAH)
In healthy adrenal glands, 17-Hydroxyprogesterone (17-OHP) is converted to 11-Deoxycortisol by the enzyme 21-Hydroxylase .[1][2][3][5] In patients with CAH (21-hydroxylase deficiency), this pathway is blocked.[1][2][3]
-
Shunting: Excess 17-OHP is shunted into alternative metabolic pathways.[1][2]
-
Excretion: It is metabolized in the liver to Pregnanetriol (PT) , conjugated with glucuronic acid, and excreted in urine as Pregnanetriol Glucuronide (PTG) .[3]
Therefore, elevated urinary PTG is the specific diagnostic marker for this condition.[2]
Visualization: Metabolic Pathway
The following diagram illustrates the blockage in CAH and the formation of the target analyte.
Figure 1: The metabolic bottleneck in 21-hydroxylase deficiency leading to the accumulation of Pregnanetriol Glucuronide.[3]
Part 3: Analytical Methodology (LC-MS/MS)
Experimental Strategy: Direct Analysis vs. Hydrolysis
Historically, labs used β-glucuronidase to cleave the sugar, measuring free Pregnanetriol.[1][2] However, enzymatic efficiency varies between samples.[2] The modern "Gold Standard" uses Pregnanetriol-d4 3α-O-β-D-Glucuronide to measure the intact conjugate directly.[1][2][3]
Protocol: Direct Urinary Steroid Profiling
Objective: Quantify Pregnanetriol Glucuronide in urine using the d4-labeled IS.[1][2]
Step-by-Step Workflow:
-
Sample Preparation (Dilute-and-Shoot or SPE):
-
Aliquot: Transfer 50 µL of urine into a 96-well plate.
-
IS Addition: Add 20 µL of Pregnanetriol-d4 3α-O-β-D-Glucuronide working solution (e.g., 100 ng/mL in methanol).[1][2][3]
-
Dilution:[1][2][6] Add 430 µL of Mobile Phase A (0.1% Formic Acid in Water).[3]
-
Centrifugation: Spin at 3000 x g for 10 mins to remove particulates.
-
Note: For cleaner extracts, use Solid Phase Extraction (SPE) with a weak anion exchange (WAX) cartridge to capture the acidic glucuronide.[3]
-
-
LC Separation:
-
MS/MS Detection:
Visualization: Analytical Workflow
Figure 2: Direct LC-MS/MS workflow utilizing the d4-labeled internal standard for precise quantification.
Part 4: Handling, Stability & Storage Protocols[2][14][15]
Critical Warning: Steroid glucuronides are susceptible to spontaneous deconjugation (hydrolysis) if handled improperly, which leads to underestimation of the conjugate and overestimation of the free steroid.
Storage Conditions
| Condition | Stability Assessment | Recommendation |
| Room Temp (20-25°C) | Unstable > 24 hours | Process immediately or refrigerate. |
| Refrigerated (4°C) | Stable for ~7 days | Suitable for short-term storage. |
| Frozen (-20°C / -80°C) | Stable for > 6 months | Preferred for long-term storage.[1][2][3][4] |
| Freeze/Thaw Cycles | Moderate Stability | Limit to < 3 cycles. Aliquot to avoid repeated thawing. |
Handling Best Practices
-
Avoid High Temperatures: Never heat the sample above 37°C during preparation, as this accelerates hydrolysis of the glucuronide bond.
-
pH Control: Maintain urine pH between 4.0 and 8.0. Highly acidic or alkaline conditions can catalyze hydrolysis.[2]
-
Solvent Preparation: Dissolve the neat d4-standard in Methanol or DMSO to create a stock solution (e.g., 1 mg/mL).[1][2][3] Store this stock at -80°C. Working solutions in water/methanol should be prepared fresh or stored no longer than 1 week at 4°C.[1][2][3]
References
-
Toronto Research Chemicals. Pregnanetriol-d4 3α-O-β-D-Glucuronide Product Information. Retrieved from [3]
-
Wudy, S. A., et al. (2020). Targeted LC-MS/MS analysis of steroid glucuronides in human urine.[1][2] Journal of Steroid Biochemistry and Molecular Biology.[2][7][8] Retrieved from
-
CymitQuimica. Pregnanetriol-d4 3α-O-β-D-Glucuronide Chemical Properties. Retrieved from
-
Cayman Chemical. Pregnanediol-3-glucuronide (Related Compound Reference). Retrieved from
-
Falhammar, H., et al. (2015). Non-classic congenital adrenal hyperplasia due to 21-hydroxylase deficiency: clinical presentation, diagnosis, treatment, and outcome.[1][2] Endocrine.[2][9][10] Retrieved from
Sources
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- 2. Pregnanediol-3 alpha-glucuronide | C27H44O8 | CID 123796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detection of late onset steroid 21-hydroxylase deficiency by capillary gas chromatographic profiling of urinary steroids in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted metabolic profiling of urinary steroids with a focus on analytical accuracy and sample stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in biochemical and molecular analysis of congenital adrenal hyperplasia due to 21-hydroxylase deficiency [e-apem.org]
- 9. Stability studies of testosterone and epitestosterone glucuronides in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid UHPLC-MS/MS measurement of pregnanediol 3-glucuronide in spot urine samples for detecting ovulation - PubMed [pubmed.ncbi.nlm.nih.gov]
